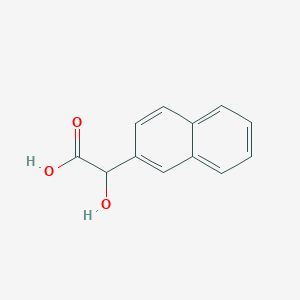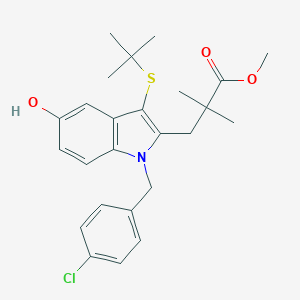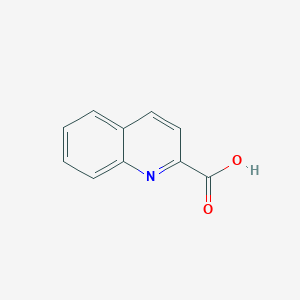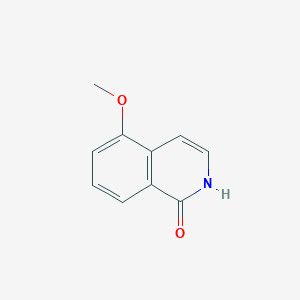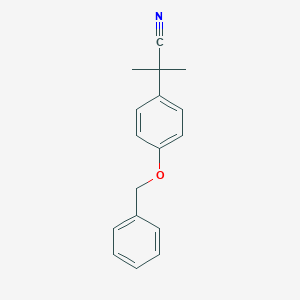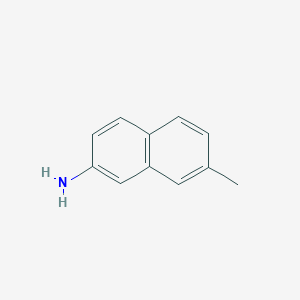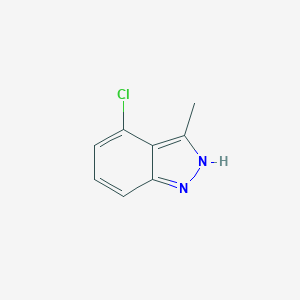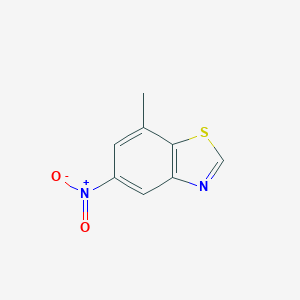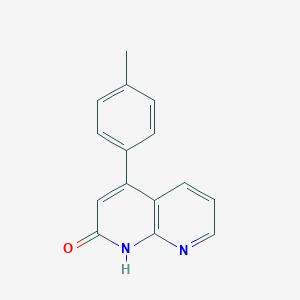
6-ヨードウリジン
概要
説明
6-Iodouridine is a modified nucleoside analog, specifically an iodinated derivative of uridine. It is characterized by the substitution of a hydrogen atom at the sixth position of the uracil ring with an iodine atom.
科学的研究の応用
6-Iodouridine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various nucleoside analogs.
Biology: The compound is used in studies involving nucleic acid interactions and modifications.
Industry: It is utilized in the development of antiviral drugs and other therapeutic agents.
作用機序
Target of Action
6-Iodouridine primarily targets the enzyme orotidine 5’-monophosphate decarboxylase (ODCase) . ODCase plays a crucial role in the synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA. By inhibiting this enzyme, 6-Iodouridine disrupts the normal functioning of cells, particularly those of the malaria parasite Plasmodium falciparum .
Mode of Action
6-Iodouridine acts as an antiviral agent by inhibiting viral replication . It substitutes itself for thymidine in viral DNA, which in turn inhibits thymidylate phosphorylase and viral DNA polymerases from functioning properly . This results in the production of faulty DNA, leading to the inability of the virus to reproduce or infect/destroy tissue .
Biochemical Pathways
The primary biochemical pathway affected by 6-Iodouridine is the pyrimidine synthesis pathway . By inhibiting ODCase, 6-Iodouridine disrupts the production of pyrimidine nucleotides, leading to a halt in DNA and RNA synthesis. This disruption has downstream effects on cell division and growth, particularly in rapidly dividing cells such as those of the malaria parasite .
Pharmacokinetics
It’s known that the compound exhibits promising antimalarial activity againstP. falciparum, including drug-resistant isolates
Result of Action
The primary result of 6-Iodouridine’s action is the inhibition of viral replication and the disruption of cellular processes in P. falciparum . This leads to the death of the parasite and a reduction in the severity of the malaria infection .
生化学分析
Biochemical Properties
6-Iodouridine interacts with various enzymes and proteins in biochemical reactions. It is a potent inhibitor of orotidine 5′-monophosphate decarboxylase (ODCase), an enzyme involved in the synthesis of pyrimidine nucleotides . The nature of these interactions involves the substitution of 6-Iodouridine for uridine in these biochemical processes .
Cellular Effects
The effects of 6-Iodouridine on cells and cellular processes are complex and multifaceted. It has been shown to inhibit viral DNA synthesis, making it a potential antiviral agent . It influences cell function by disrupting normal nucleotide synthesis and incorporation into DNA . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 6-Iodouridine involves its incorporation into DNA in place of thymidine, a process that inhibits viral DNA synthesis . This inhibition occurs because the iodine atom in 6-Iodouridine blocks base pairing in the DNA, disrupting the normal function of the DNA and preventing the virus from replicating .
Temporal Effects in Laboratory Settings
In laboratory settings, 6-Iodouridine has been found to be unstable in aqueous solutions . Its instability is such that a complete disappearance of the 6-Iodouridine signal was observed during its isolation by reversed-phase high-performance liquid chromatography (RP-HPLC) . This instability could potentially affect its long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
While specific studies on the dosage effects of 6-Iodouridine in animal models are limited, it has been shown to exhibit efficacy in a mouse model infected by Plasmodium chabaudi chabaudi, a parasite that causes malaria .
Metabolic Pathways
6-Iodouridine is involved in pyrimidine metabolism, acting as an inhibitor of the enzyme ODCase .
Transport and Distribution
Given its biochemical properties, it is likely that it interacts with various transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
Given its role in nucleotide synthesis and incorporation into DNA, it is likely that it is localized to the nucleus where these processes occur .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodouridine typically involves the iodination of uridine. One common method includes the reaction of uridine with iodine monochloride (ICl) in the presence of a suitable solvent such as acetic acid. The reaction proceeds under mild conditions, usually at room temperature, to yield 6-Iodouridine .
Industrial Production Methods: Industrial production of 6-Iodouridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as high-performance liquid chromatography, is common in industrial settings to achieve the desired product quality .
化学反応の分析
Types of Reactions: 6-Iodouridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo coupling reactions with alkynes and alkenes in the presence of palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide can be employed.
Coupling Reactions: Palladium-catalyzed coupling reactions often use bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 6-azidouridine, while coupling with alkynes produces 6-alkynyluridines .
類似化合物との比較
Idoxuridine: An antiviral agent used to treat herpes simplex virus infections.
Trifluridine: Another antiviral nucleoside analog used in the treatment of herpes simplex keratitis.
Uniqueness of 6-Iodouridine: 6-Iodouridine is unique due to its specific iodine substitution at the sixth position of the uracil ring, which imparts distinct chemical and biological properties. Its potent antimalarial activity and ability to inhibit orotidine 5’-monophosphate decarboxylase set it apart from other nucleoside analogs .
特性
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-iodopyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O6/c10-4-1-5(14)11-9(17)12(4)8-7(16)6(15)3(2-13)18-8/h1,3,6-8,13,15-16H,2H2,(H,11,14,17)/t3-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJFLFNXVSOBKJ-YXZULKJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


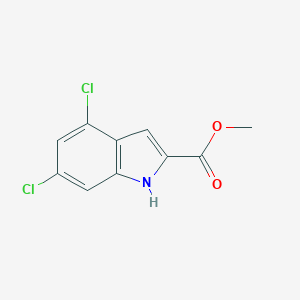
![1-[4-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B175754.png)
![benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B175757.png)
